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Compound of Interest

Compound Name: Melinamide

Cat. No.: B1676184 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Melinamide (MGCD0103), a selective histone

deacetylase (HDAC) inhibitor, with other prominent HDAC inhibitors. The following sections

detail the preclinical and clinical data available for Melinamide and its counterparts, offering a

quantitative and qualitative comparison to aid in research and development decisions.

Introduction to Melinamide and HDAC Inhibition
Histone deacetylase inhibitors are a class of epigenetic drugs that interfere with the function of

HDAC enzymes, leading to the accumulation of acetylated histones and other non-histone

proteins. This can result in the reactivation of silenced tumor suppressor genes, cell cycle

arrest, and apoptosis in cancer cells. Melinamide is a benzamide-based, orally available,

isotype-selective HDAC inhibitor that primarily targets HDACs 1, 2, and 3. Its selectivity profile

distinguishes it from pan-HDAC inhibitors, potentially offering a different efficacy and safety

profile.

Preclinical Performance: A Comparative Overview
The preclinical activity of Melinamide has been evaluated in various cancer models and

compared, in some studies, to other HDAC inhibitors such as the pan-HDAC inhibitor

Vorinostat (SAHA).
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Melinamide demonstrates potent inhibitory activity against Class I HDAC enzymes. Its

selectivity is a key differentiating factor from pan-HDAC inhibitors like Vorinostat.

Compound
HDAC1
IC50 (nM)

HDAC2
IC50 (nM)

HDAC3
IC50 (nM)

HDAC6
IC50 (nM)

HDAC8
IC50 (nM)

Melinamide

(MGCD0103)
Potent Potent Potent >100,000 >100,000

Vorinostat

(SAHA)
10 - 20 - -

Entinostat

(MS-275)
243 453 248 >100,000 >100,000

Romidepsin

(FK228)
36 47 - 1400 -

Panobinostat

(LBH589)
- - - - -

Belinostat

(PXD101)

27 (HeLa

extract)
- - - -

Note: Data is compiled from multiple sources and assays, which may lead to variations. Direct

comparative assays are limited.

In Vitro Cellular Activity: Antiproliferative Effects
Melinamide has demonstrated broad antiproliferative activity across a range of human cancer

cell lines. The table below summarizes the 50% inhibitory concentration (IC50) values for

Melinamide and other HDAC inhibitors in various cancer cell lines.
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Cell
Line

Cancer
Type

Melinam
ide
(MGCD0
103)
IC50
(µM)

Vorinost
at
(SAHA)
IC50
(µM)

Entinost
at (MS-
275)
IC50
(µM)

Romide
psin
(FK228)
IC50
(ng/mL)

Panobin
ostat
(LBH58
9) IC50
(µM)

Belinost
at
(PXD10
1) IC50
(µM)

HCT116 Colon - - - - - -

A549 Lung - - - - - -

K562
Leukemi

a
- - 0.0415 - - -

A2780 Ovarian - >1 - - - 0.2-3.4

PC-3 Prostate - 2.5-7.5 - - - <1.0

DU145 Prostate - - - - - <1.0

KCNR
Neurobla

stoma
- - - 1-6.5 - -

SW-982 Sarcoma - 8.6 - - 0.1 1.4

SW-1353 Sarcoma - 2.0 - - 0.02 2.6

Note: IC50 values are highly dependent on the assay conditions and cell lines used. The data

presented is for comparative purposes and is extracted from various publications.

In Vivo Antitumor Activity: Xenograft Models
Oral administration of Melinamide has been shown to significantly inhibit the growth of various

human tumor xenografts in a dose-dependent manner. This anti-tumor activity correlates with

the induction of histone acetylation in the tumors.
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Compound
Xenograft
Model

Cancer Type Dosing
Tumor Growth
Inhibition

Melinamide

(MGCD0103)
A549 Lung

120 mg/kg, p.o.,

daily
Significant

Melinamide

(MGCD0103)
H1437 Lung

80 mg/kg, p.o.,

daily
Almost complete

Vorinostat

(SAHA)
A431 Skin

100 mg/kg, i.p.,

daily
Significant

Vorinostat

(SAHA)
MES-SA Uterine Sarcoma

50 mg/kg, i.p.,

5x/week
>50% reduction

Entinostat (MS-

275)
DU-145 Prostate Not specified

Additive effect

with radiation

Entinostat (MS-

275)
Rh10

Rhabdomyosarc

oma
Not specified Significant

Belinostat

(PXD101)
A2780 Ovarian

40 mg/kg, i.p.,

twice daily
Significant

Belinostat

(PXD101)
BHP2-7 Thyroid

100 mg/kg, i.p.,

5x/week
Noticeable

Panobinostat

(LBH589)
HH CTCL

10 mg/kg, i.v.,

5x/week

Complete

regression

Panobinostat

(LBH589)
GIST882 GIST

10 mg/kg, i.p.,

daily

Rapid tumor

regression

Romidepsin

(FK228)
KCNR Neuroblastoma Not specified Significant

Romidepsin

(FK228)
DDLPS Liposarcoma Not specified Significant
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Melinamide has been evaluated in Phase I and II clinical trials for both solid tumors and

hematological malignancies.

Phase I Studies
In a Phase I study in patients with advanced solid tumors, Melinamide was found to be

tolerable with a recommended Phase II dose (RP2D) established. Dose-limiting toxicities

included fatigue, nausea, vomiting, and diarrhea. Pharmacodynamic analyses confirmed HDAC

inhibition and histone acetylation in peripheral blood mononuclear cells[1][2]. Another Phase I

study in leukemia patients established a maximum tolerated dose of 60 mg/m² administered

three times a week, with similar dose-limiting toxicities. Antileukemic activity was observed, with

three patients achieving a complete bone marrow response[1].

Phase II Studies
A Phase II study of Melinamide in patients with relapsed and refractory Hodgkin's lymphoma

and non-Hodgkin's lymphoma showed promising antitumor activity, with an objective response

rate of 36% in the 52 evaluable patients[3].

Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of

results.

HDAC Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory activity of compounds against purified human

HDAC isotypes.

Method:

Purified recombinant human HDAC enzymes (HDAC1, 2, 3, 6, 8, etc.) are used.

The assay is typically performed in a 96-well plate format.

The HDAC substrate, often a fluorogenic peptide such as Fluor-de-Lys®, is incubated with

the respective HDAC enzyme in the presence of varying concentrations of the inhibitor (e.g.,

Melinamide, Vorinostat).
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The reaction is allowed to proceed for a defined period at a controlled temperature (e.g.,

37°C).

A developer solution is added to stop the enzymatic reaction and generate a fluorescent

signal from the deacetylated substrate.

The fluorescence is measured using a microplate reader.

The concentration of inhibitor that results in 50% inhibition of the enzyme activity (IC50) is

calculated by plotting the percentage of inhibition against the logarithm of the inhibitor

concentration.

Cell Proliferation (MTT) Assay
Objective: To assess the cytotoxic and antiproliferative effects of HDAC inhibitors on cancer cell

lines.

Method:

Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

The cells are then treated with various concentrations of the HDAC inhibitor or vehicle

control (e.g., DMSO) for a specified duration (e.g., 72 hours).

Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide (MTT) is added to each well and incubated for a few hours.

During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT

to a purple formazan product.

The formazan crystals are then solubilized by adding a solubilization buffer (e.g., DMSO or a

detergent solution).

The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570

nm) using a microplate reader.

The IC50 value is determined as the drug concentration that reduces the absorbance by

50% compared to the vehicle-treated control cells.
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Human Tumor Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of HDAC inhibitors.

Method:

Athymic nude mice are subcutaneously injected with a suspension of human tumor cells

(e.g., A549, HCT116).

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

The mice are then randomized into treatment and control groups.

The treatment group receives the HDAC inhibitor (e.g., Melinamide) via the appropriate

route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The

control group receives the vehicle.

Tumor volume is measured periodically (e.g., twice a week) using calipers, and calculated

using the formula: (length × width²)/2.

Animal body weight and general health are monitored as indicators of toxicity.

At the end of the study, the percentage of tumor growth inhibition is calculated by comparing

the mean tumor volume of the treated group to that of the control group.

Tumors and other tissues may be harvested for pharmacodynamic analysis (e.g., Western

blotting for acetylated histones).

Signaling Pathways and Experimental Workflows
HDAC Inhibition and Downstream Cellular Effects
The following diagram illustrates the general mechanism of action of HDAC inhibitors, leading

to various anticancer effects.
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Caption: General signaling pathway of HDAC inhibitors.

Experimental Workflow for In Vivo Xenograft Study
This diagram outlines the typical workflow for assessing the efficacy of an HDAC inhibitor in a

mouse xenograft model.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1676184?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

1. Cancer Cell Culture
(e.g., A549)

2. Subcutaneous Injection
into Nude Mice

3. Tumor Growth to
Palpable Size

4. Randomization of Mice
into Groups

5. Treatment Administration
(HDACi or Vehicle)

6. Monitor Tumor Volume
and Body Weight

7. Study Endpoint

Pre-defined criteria met

8. Data Analysis and
Pharmacodynamics

End

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1676184?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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